N-(4-methylcyclohexyl)methanesulfonamide
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Overview
Description
N-(4-methylcyclohexyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-methylcyclohexyl)methanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with 4-methylcyclohexylamine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
CH3SO2Cl+C7H13NH2→CH3SO2NHC7H13+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylcyclohexyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Corresponding substituted sulfonamides.
Scientific Research Applications
N-(4-methylcyclohexyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group.
N-phenylmethanesulfonamide: Contains a phenyl group instead of a cyclohexyl group.
N-(4-hydroxycyclohexyl)methanesulfonamide: Contains a hydroxyl group on the cyclohexyl ring.
Uniqueness
N-(4-methylcyclohexyl)methanesulfonamide is unique due to the presence of the 4-methylcyclohexyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to other sulfonamides .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
N-(4-methylcyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-7-3-5-8(6-4-7)9-12(2,10)11/h7-9H,3-6H2,1-2H3 |
InChI Key |
KVWFRFHLAHUTDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C |
Origin of Product |
United States |
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